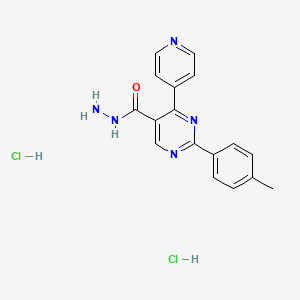

2-(4-Methylphenyl)-4-pyridin-4-ylpyrimidine-5-carbohydrazide;dihydrochloride

Description

Properties

IUPAC Name |

2-(4-methylphenyl)-4-pyridin-4-ylpyrimidine-5-carbohydrazide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O.2ClH/c1-11-2-4-13(5-3-11)16-20-10-14(17(23)22-18)15(21-16)12-6-8-19-9-7-12;;/h2-10H,18H2,1H3,(H,22,23);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGRKAAKNBIYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=C(C(=N2)C3=CC=NC=C3)C(=O)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-Methylphenyl)-4-pyridin-4-ylpyrimidine-5-carbohydrazide; dihydrochloride is a member of the pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on anticancer, anti-inflammatory, and neuroprotective effects supported by various studies.

- Chemical Formula : C15H16Cl2N6O

- Molecular Weight : 356.23 g/mol

- IUPAC Name : 2-(4-Methylphenyl)-4-(pyridin-4-yl)pyrimidine-5-carbohydrazide dihydrochloride

Anticancer Activity

Research indicates that compounds similar to 2-(4-Methylphenyl)-4-pyridin-4-ylpyrimidine-5-carbohydrazide exhibit significant anticancer properties. For instance, a study explored the activity of pyrimidine derivatives against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 15.3 |

| Compound B | MDA-MB453 | 29.1 |

| Compound C | A549 | 0.03 |

In this context, similar structures were shown to inhibit cell proliferation effectively, suggesting that the presence of the pyridine and methyl groups enhances anticancer efficacy .

Anti-inflammatory Effects

Pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. A study reported that certain derivatives inhibited cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) |

|---|---|---|

| Compound D | 0.04 μmol | 0.04 μmol |

| Compound E | 0.04 μmol | 0.04 μmol |

These findings indicate that the compound could serve as a potential anti-inflammatory agent, comparable to established drugs like celecoxib .

Neuroprotective Activity

The neuroprotective potential of pyrimidine derivatives has been explored in the context of Alzheimer's disease. In vitro studies demonstrated that certain derivatives inhibited acetylcholinesterase (AChE), an enzyme associated with neurodegeneration:

| Compound | AChE Inhibition (%) | IC50 (µM) |

|---|---|---|

| Compound F | 16.00 ± 0.04% | 20.15 ± 0.44 |

| Donepezil (Standard) | - | 4.82 ± 0.75 |

This suggests that compounds like 2-(4-Methylphenyl)-4-pyridin-4-ylpyrimidine-5-carbohydrazide may provide a therapeutic pathway for neurodegenerative conditions .

Case Studies

- Anticancer Screening : A comprehensive study synthesized various pyrimidine-triazole derivatives and screened them against breast cancer cell lines (MCF-7, MDA-MB453). One compound demonstrated superior efficacy with an IC50 value significantly lower than standard treatments .

- Inflammation Model : In vivo studies using carrageenan-induced paw edema in rats showed that certain pyrimidine derivatives exhibited anti-inflammatory effects comparable to indomethacin, providing insights into their potential use in treating inflammatory disorders .

- Neuroprotection in Alzheimer's Models : Compounds were tested for their ability to inhibit AChE and protect neuronal cells in culture from oxidative stress, highlighting their potential roles in managing Alzheimer's disease symptoms .

Scientific Research Applications

The compound has been studied for its potential biological activities, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. For instance, compounds similar to 2-(4-Methylphenyl)-4-pyridin-4-ylpyrimidine-5-carbohydrazide have shown inhibitory activity against various cancer cell lines, including:

- HepG2 (liver cancer)

- U251 (glioblastoma)

In a comparative study, certain derivatives demonstrated IC50 values lower than established anticancer agents, suggesting enhanced efficacy against tumor cells .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The inhibition of COX-1 and COX-2 can lead to reduced inflammation and pain relief, similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Properties

Some studies have explored the antimicrobial activity of pyrimidine derivatives against various bacterial strains. The compound's structural features may contribute to its ability to disrupt bacterial cell walls or inhibit essential biochemical pathways within microbial cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the compound's efficacy. Modifications to the pyrimidine ring or substituents can significantly influence biological activity. For example:

- Adding halogen groups (e.g., Cl or F) at specific positions has been shown to enhance potency against enzyme targets.

- Substituents that increase lipophilicity often improve membrane permeability and bioavailability .

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Anticancer Efficacy

In a study assessing various pyrimidine derivatives, one compound similar to 2-(4-Methylphenyl)-4-pyridin-4-ylpyrimidine-5-carbohydrazide exhibited IC50 values of 5.472 µM against H460 lung cancer cells, demonstrating significant cytotoxicity compared to control substances like sorafenib .

Case Study 2: COX Inhibition

A series of experiments evaluated the COX inhibitory effects of different derivatives. The results indicated that modifications leading to increased hydrophobicity resulted in enhanced inhibition of COX enzymes, suggesting a promising avenue for developing new anti-inflammatory agents .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences between the target compound and analogs lie in substituent groups, salt forms, and functional groups. Below is a comparative analysis:

Notes:

- The dihydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs like thioxopyrimidine or fused heterocycles .

- Substituents such as chloro groups (e.g., in ) increase molecular weight and may enhance lipophilicity but reduce solubility compared to methyl or methoxy groups.

Pharmacological Activity

- Anti-inflammatory activity: The dihydropyridazinone analog (2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one) exhibits potent anti-inflammatory effects (IC₅₀ = 11.6 μM against LPS-induced inflammation) . The target compound’s carbohydrazide group may modulate similar pathways.

- Kinase inhibition: Pyridin-4-yl pyrimidines are known kinase inhibitors. For instance, LY2409881 hydrochloride (a pyrimidine-carboxamide derivative) targets kinases involved in cancer progression .

- Antimicrobial activity : Chlorophenyl pyrimidines show moderate antimicrobial activity, while methyl and methoxy substituents (as in the target compound) may reduce toxicity .

Crystallographic and Spectroscopic Data

- IR/NMR: The target compound’s carbohydrazide group would show characteristic N-H stretches (~3200 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) in IR, distinct from thioxo (~1250 cm⁻¹) or amino groups in analogs .

- X-ray crystallography : SHELX software is widely used for pyrimidine derivative structure determination. The dihydrochloride salt may form hydrogen-bonded networks, influencing crystal packing compared to neutral analogs.

Preparation Methods

Synthetic Route Overview

The preparation generally involves three key stages:

- Synthesis of the pyrimidine core substituted with 4-methylphenyl and 4-pyridinyl groups

- Introduction of the carbohydrazide moiety at the 5-position of the pyrimidine ring

- Formation of the dihydrochloride salt to enhance stability and solubility

Preparation of the Pyrimidine Core

The pyrimidine core substituted at the 2- and 4-positions with 4-methylphenyl and 4-pyridinyl groups respectively can be synthesized via nucleophilic aromatic substitution and cross-coupling reactions.

- Starting materials: 2-chloropyrimidine derivatives and 4-methylphenylboronic acid or related intermediates.

- Catalysis: Palladium-catalyzed Suzuki coupling or Buchwald-Hartwig amination are common methods to introduce aryl groups onto the pyrimidine ring.

- Reaction conditions: Typically conducted under inert atmosphere (argon), with bases such as potassium carbonate, and solvents like toluene or DMF at elevated temperatures (~100-125 °C) for extended periods (12-20 h) to ensure complete conversion.

Formation of the Carbohydrazide Functionality

The carbohydrazide group at the 5-position of the pyrimidine is introduced by hydrazinolysis of appropriate ester or nitrile precursors:

- Hydrazinolysis: Pyrimidine-5-carboxylate esters or nitriles are refluxed with hydrazine hydrate in ethanol or other suitable solvents.

- Reaction monitoring: Thin-layer chromatography (TLC) or HPLC techniques are employed to confirm the consumption of starting materials.

- Purification: The hydrazide product is isolated by crystallization or column chromatography.

Salt Formation: Dihydrochloride Preparation

To improve the compound's physicochemical properties such as solubility and stability, the free carbohydrazide is converted into its dihydrochloride salt:

- Procedure: The free base is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or water) under controlled temperature conditions (0-5 °C) to prevent decomposition.

- Control of reaction parameters: Slow addition of HCl and maintaining low temperature minimizes hydrolysis or side reactions.

- Isolation: The dihydrochloride salt precipitates out and is collected by filtration, followed by washing and drying.

Detailed Reaction Conditions and Optimization

Research Findings and Analytical Data

- Purity and yield: Optimized reaction conditions, particularly temperature control and portion-wise addition of reagents, significantly increase yield and purity while minimizing side products such as carboxylic acid derivatives formed by hydrolysis.

- Reaction monitoring: HPLC is preferred for monitoring conversion, especially for the amine intermediates and hydrazide formation steps.

- Product characterization: The final dihydrochloride salt exhibits improved crystallinity and stability, confirmed by spectroscopic methods (NMR, MS) and melting point analysis.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Reaction Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrimidine core synthesis | Pd catalyst, K2CO3, toluene, argon | 16 h | 125 °C | 70 | Inert atmosphere required |

| Hydrazinolysis to carbohydrazide | Hydrazine hydrate, ethanol, reflux | 4-6 h | Reflux (~78 °C) | >90 | Monitored by TLC/HPLC |

| Dihydrochloride salt formation | HCl, ethanol/water, slow addition | 2-3 h | 0-5 °C | >95 | Portion-wise acid addition critical |

Q & A

Q. What synthetic routes are typically employed for pyrimidine-5-carbohydrazide derivatives, and how can they be adapted for this compound?

Pyrimidine-5-carbohydrazide derivatives are commonly synthesized via multi-step protocols involving condensation, cyclization, and functionalization. For example, analogous compounds are synthesized using substituted pyrimidine precursors and hydrazine derivatives under reflux conditions. Optimization involves adjusting reaction time, temperature, and catalysts (e.g., POCl₃ for chlorination steps). Purification often employs column chromatography or recrystallization . For the target compound, introducing the 4-methylphenyl and pyridinyl groups may require Suzuki coupling or nucleophilic substitution, followed by dihydrochloride salt formation using HCl gas .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

Key techniques include:

- NMR (¹H/¹³C) to confirm substituent positions and purity.

- X-ray crystallography for unambiguous 3D structure determination. Software like SHELXL refines crystallographic data, resolving anisotropic displacement parameters and hydrogen bonding networks .

- FT-IR to validate functional groups (e.g., carbohydrazide C=O stretch at ~1650 cm⁻¹).

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder or twinning) be resolved during structural analysis?

Data discrepancies arise from crystal defects or pseudosymmetry. Strategies include:

- Using SHELXL’s TWIN/BASF commands to model twinning .

- WinGX/ORTEP for visualizing anisotropic displacement ellipsoids and refining occupancy ratios for disordered atoms .

- Validating hydrogen-bonding networks against computational models (e.g., DFT) to resolve ambiguities .

Q. What experimental design considerations improve yield in multi-step syntheses of pyrimidine derivatives?

- Stepwise monitoring : Use TLC/LC-MS to track intermediate formation.

- Protecting groups : Temporarily shield reactive sites (e.g., amine groups) to prevent side reactions .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.

- Salt formation : Dihydrochloride salt preparation improves stability and crystallinity .

Q. How can computational methods predict the biological activity of this compound?

- Molecular docking : Screen against target receptors (e.g., kinases) using AutoDock Vina to identify binding modes.

- QSAR models : Correlate substituent electronic properties (Hammett constants) with activity trends observed in analogous pyrimidines .

- ADMET prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability .

Methodological Challenges and Solutions

Q. How do researchers address low solubility in pharmacological assays?

- Co-solvent systems : Use DMSO/PEG mixtures to maintain compound integrity in aqueous buffers.

- Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance bioavailability .

- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) for in vivo activation .

Q. What strategies validate the compound’s mechanism of action in enzyme inhibition studies?

- Kinetic assays : Measure IC₅₀ values under varied substrate concentrations to distinguish competitive/non-competitive inhibition.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry.

- Mutagenesis studies : Identify critical residues in the enzyme’s active site through site-directed mutagenesis .

Data Interpretation and Contradictions

Q. How should researchers interpret conflicting bioactivity data across cell lines?

- Cell-specific factors : Assess differences in membrane transporters or metabolic enzymes (e.g., cytochrome P450 expression).

- Dose-response validation : Repeat assays with tighter concentration gradients to confirm EC₅₀ trends.

- Orthogonal assays : Cross-validate using fluorescence-based viability assays and colony formation tests .

Q. What analytical approaches reconcile discrepancies between computational and experimental solubility?

- Hansen solubility parameters : Compare predicted vs. experimental solubility in solvent blends.

- Dynamic light scattering (DLS) : Detect aggregation phenomena that reduce apparent solubility.

- pH-solubility profiling : Adjust pH to identify optimal ionization states .

Tables: Key Data for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.